(1-methoxyprop-2-yn-1-yl)cyclopropane
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Overview
Description
(1-methoxyprop-2-yn-1-yl)cyclopropane is an organic compound characterized by the presence of a cyclopropane ring attached to a methoxypropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxyprop-2-yn-1-yl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(1-methoxyprop-2-yn-1-yl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
(1-methoxyprop-2-yn-1-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methoxyprop-2-yn-1-yl)cyclopropane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various pathways, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- (1-methoxyprop-2-yn-1-yl)cyclobutane
- (1-methoxyprop-2-yn-1-yl)cyclopentane
- (1-methoxyprop-2-yn-1-yl)cyclohexane
Uniqueness
(1-methoxyprop-2-yn-1-yl)cyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it distinct from its larger ring analogs, which have different chemical properties and reactivity profiles.
Properties
CAS No. |
2378461-56-2 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.2 |
Purity |
95 |
Origin of Product |
United States |
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